Cas no 1137469-04-5 (4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid)
![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1137469-04-5x500.png)
4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
-
- Inchi: 1S/C14H12F3N3O2/c15-14(16,17)8-3-1-7(2-4-8)11-12-9(18-6-19-12)5-10(20-11)13(21)22/h1-4,6,10-11,20H,5H2,(H,18,19)(H,21,22)
- InChI Key: XSIPSVYSEGMJAV-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1C2=C(CC(C(=O)O)N1)NC=N2)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 424
- Topological Polar Surface Area: 78
- XLogP3: -0.5
4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ23792-10g |
4-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1137469-04-5 | 95+% | 10g |
$2198.00 | 2024-04-20 | |
A2B Chem LLC | AJ23792-1g |
4-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1137469-04-5 | 95+% | 1g |
$950.00 | 2024-04-20 | |
A2B Chem LLC | AJ23792-25g |
4-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1137469-04-5 | 95+% | 25g |
$3024.00 | 2024-04-20 | |
Chemenu | CM273709-1g |
4-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1137469-04-5 | 95+% | 1g |
$961 | 2023-01-08 | |
A2B Chem LLC | AJ23792-2g |
4-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1137469-04-5 | 95+% | 2g |
$1202.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195193-10g |
4-[4-(Trifluoromethyl)phenyl]-3h,4h,5h,6h,7h-imidazo[4,5-c]pyridine-6-carboxylic acid |
1137469-04-5 | 98% | 10g |
¥25792.00 | 2024-08-09 | |
Chemenu | CM273709-10g |
4-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1137469-04-5 | 95+% | 10g |
$3307 | 2023-01-08 | |
A2B Chem LLC | AJ23792-100g |
4-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1137469-04-5 | 95+% | 100g |
$5859.00 | 2024-04-20 | |
A2B Chem LLC | AJ23792-5g |
4-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1137469-04-5 | 95+% | 5g |
$1591.00 | 2024-04-20 | |
A2B Chem LLC | AJ23792-50g |
4-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1137469-04-5 | 95+% | 50g |
$4190.00 | 2024-04-20 |
4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid Related Literature
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on 4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Introduction to 4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS No. 1137469-04-5)
4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, identified by its CAS number 1137469-04-5, is a complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a trifluoromethyl group in its aromatic ring enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development.
The imidazopyridine core of this molecule is particularly interesting due to its ability to interact with various biological targets. Recent studies have highlighted the importance of imidazopyridine derivatives in the development of small-molecule inhibitors for enzymes and receptors involved in critical biological pathways. The carboxylic acid functionality at the 6-position provides a site for further chemical modification, allowing for the synthesis of analogs with tailored pharmacokinetic and pharmacodynamic profiles.
In the context of contemporary pharmaceutical research, 4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been explored for its potential in addressing various therapeutic challenges. For instance, studies have demonstrated its efficacy in inhibiting key enzymes associated with inflammation and immune responses. The trifluoromethyl substituent plays a crucial role in modulating the binding affinity and selectivity of the compound towards its target proteins. This feature is particularly valuable in minimizing off-target effects and improving overall drug safety.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the imidazopyridine core efficiently. These techniques not only enhance the synthetic route but also allow for the introduction of diverse functional groups at strategic positions within the molecule.
From a biological perspective, 4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibits promising activities in preclinical models. Research has shown that it can modulate pathways involved in cancer progression by inhibiting key signaling molecules. Additionally, its ability to interact with bacterial enzymes has made it a candidate for developing novel antimicrobial agents. The compound's unique structure and functional groups make it a versatile tool for investigating drug-target interactions and developing new therapeutic strategies.
The development of this compound aligns with current trends in medicinal chemistry aimed at designing molecules with enhanced bioavailability and reduced toxicity. Computational methods such as molecular docking and virtual screening have been instrumental in identifying potential lead compounds like 4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid. These approaches allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments.
In conclusion, 4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a promising candidate for further development into therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
1137469-04-5 (4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid) Related Products
- 76870-87-6(b-Phenylethyl b-D-Glucoside Tetraacetate)
- 2137511-01-2(N-[[3-(4-chloro-3-fluorophenyl)-1H-pyrazol-5-yl]methyl]ethanamine)
- 2138162-32-8(3-bromo-N-ethylfuran-2-sulfonamide)
- 183583-04-2(2-(2-Chlorophenyl)propanal)
- 1341435-31-1(1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine)
- 1515762-96-5(2-1-(aminomethyl)cyclopentyl-3-methylbutan-2-ol)
- 4117-12-8(rac-Falcarinol)
- 1050443-92-9(1-chloro-2-(1-isocyanoethyl)-4-methylbenzene)
- 1795148-55-8(N-(Oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 28529-83-1(tricyclo4.3.1.1,3,8undecane-4-carboxylic acid)




